molecular formula C9H10N4O4S B1458986 Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate CAS No. 1395493-33-0

Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate

Cat. No.: B1458986
CAS No.: 1395493-33-0
M. Wt: 270.27 g/mol
InChI Key: GHPOKHBQTJQLBX-UHFFFAOYSA-N
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Description

Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate is a chemical compound with the molecular formula C9H10N4O4S and a molecular weight of 270.27 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate typically involves the reaction of 5-nitro-2-aminopyridine with ethyl isothiocyanate under controlled conditions . The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, aryl halides, and appropriate bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Reduction: Formation of Ethyl [(5-amino-2-pyridinyl)amino]carbothioylcarbamate.

    Substitution: Formation of various alkyl or aryl derivatives of this compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new therapeutic agents for various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect .

Comparison with Similar Compounds

Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate can be compared with other similar compounds, such as:

    Ethyl [(5-amino-2-pyridinyl)amino]carbothioylcarbamate: This compound is a reduced form of this compound and exhibits different chemical and biological properties.

    Mthis compound: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and biological activity.

Biological Activity

Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate is a chemical compound with the molecular formula C9H10N4O4S and a molecular weight of 270.27 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. The presence of the nitro group in its structure is believed to enhance its biological efficacy.

Chemical Structure and Properties

The structural complexity of this compound includes:

  • A pyridine ring substituted with a nitro group .
  • An amino group .
  • A carbothioyl carbamate moiety .

This unique combination of functional groups contributes to its reactivity and potential biological activity.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to modulation of various biochemical pathways, potentially resulting in antibacterial or antifungal effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The nitro group enhances its ability to interact with microbial enzymes, leading to inhibition of growth in various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) Effectiveness
Escherichia coli32 µg/mLModerate
Staphylococcus aureus16 µg/mLHigh
Candida albicans64 µg/mLModerate

Case Studies

  • Study on Bacterial Inhibition : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, showing a significant reduction in colony-forming units (CFUs) at concentrations as low as 16 µg/mL .
  • Antifungal Activity Assessment : In another investigation, the compound was tested against Candida albicans, revealing an MIC of 64 µg/mL. This suggests potential utility in treating fungal infections, although further studies are necessary to elucidate the full range of its antifungal properties .

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the efficacy of this compound. Research has shown that modifications to the amino and carbothioyl groups can significantly influence its antimicrobial activity .

Synthesis Methods

The synthesis typically involves:

  • Reaction between 5-nitro-2-aminopyridine and ethyl isothiocyanate under controlled conditions.
  • Use of solvents and reagents optimized for yield and purity.

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds like Ethyl [(5-amino-2-pyridinyl)amino]carbothioylcarbamate, which lacks the nitro group and thus exhibits reduced biological activity .

Compound Name Key Features Biological Activity
This compoundNitro group enhances activityHigh antimicrobial activity
Ethyl [(5-amino-2-pyridinyl)amino]carbothioylcarbamateLacks nitro groupReduced activity

Q & A

Q. Basic: What synthetic routes are recommended for synthesizing Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the functionalization of the pyridine core. A common approach includes:

  • Step 1: Nitration of 2-aminopyridine derivatives to introduce the nitro group at the 5-position .
  • Step 2: Carbothioylcarbamate formation via reaction with thiocarbamoyl chloride or isothiocyanate derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Step 3: Ethylation using ethyl chloroformate or similar reagents in anhydrous solvents (e.g., THF) .
    Optimization: Adjust reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for nucleophilic substitutions). Monitor purity via HPLC and confirm intermediates with NMR .

Q. Basic: How can researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic and chromatographic methods:

  • NMR: ¹H and ¹³C NMR to verify the presence of the ethyl carbamate group (δ ~4.2 ppm for CH₂, δ ~14 ppm for CH₃) and nitro-pyridinyl signals (δ ~8.5–9.0 ppm) .
  • IR: Confirm carbothioyl (C=S stretch at ~1250 cm⁻¹) and nitro (N–O stretch at ~1520 cm⁻¹) groups .
  • HRMS: Validate molecular weight (calculated for C₉H₁₁N₅O₃S: 277.06 g/mol) with <2 ppm error .

Q. Intermediate: What in vitro assays are suitable for preliminary bioactivity screening of this compound?

  • Enzyme Inhibition: Test against kinases or proteases using fluorescence-based assays (e.g., ATPase-Glo™ for kinase activity) .
  • Antimicrobial Activity: Perform MIC assays against Gram-positive/negative bacteria (e.g., Bacillus cereus) using broth microdilution .
  • Cellular Uptake: Use fluorescent tagging (e.g., FITC conjugation) and flow cytometry to assess permeability in cancer cell lines (e.g., HeLa) .

Q. Advanced: How do structural modifications (e.g., nitro group position) influence bioactivity in pyridine derivatives?

  • Nitro Group Impact: The 5-nitro substituent enhances electron-withdrawing effects, increasing electrophilicity and binding to cysteine residues in target enzymes . Compare with 3-nitro analogs (lower activity due to steric hindrance) .
  • Carbothioyl vs. Carbamate: Carbothioyl groups improve thiol-mediated binding (e.g., IC₅₀ values 2–5 μM in kinase assays) compared to oxygen analogs (IC₅₀ >10 μM) .

Q. Advanced: How should researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

  • Assay Standardization: Control variables like pH (7.4 vs. 6.5), temperature (25°C vs. 37°C), and reducing agents (e.g., DTT) that may alter redox-sensitive nitro groups .
  • Meta-Analysis: Cross-reference data from PubChem, ChemIDplus, and peer-reviewed studies to identify outliers .
  • Computational Validation: Use molecular docking (AutoDock Vina) to predict binding modes and compare with experimental IC₅₀ trends .

Q. Advanced: What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking: Use crystal structures from PDB (e.g., 1YM for kinase targets) to model binding .
  • QSAR Modeling: Train models on pyridine derivatives with reported IC₅₀ values to correlate substituents (e.g., nitro, carbothioyl) with activity .
  • MD Simulations: Simulate ligand-receptor stability over 100 ns (GROMACS) to assess binding kinetics .

Q. Advanced: How can researchers evaluate the compound’s stability under physiological conditions?

  • pH Stability: Incubate in buffers (pH 2–9) and monitor degradation via LC-MS. Nitro groups are stable at pH 4–7 but hydrolyze under strong acidic/basic conditions .
  • Thermal Stability: Use DSC/TGA to determine decomposition temperatures (>150°C typical for carbamates) .
  • Light Sensitivity: Store in amber vials; UV-Vis spectroscopy detects nitro group photodegradation (λmax ~320 nm) .

Properties

IUPAC Name

ethyl N-[(5-nitropyridin-2-yl)carbamothioyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O4S/c1-2-17-9(14)12-8(18)11-7-4-3-6(5-10-7)13(15)16/h3-5H,2H2,1H3,(H2,10,11,12,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPOKHBQTJQLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148037
Record name Carbamic acid, N-[[(5-nitro-2-pyridinyl)amino]thioxomethyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395493-33-0
Record name Carbamic acid, N-[[(5-nitro-2-pyridinyl)amino]thioxomethyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1395493-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[(5-nitro-2-pyridinyl)amino]thioxomethyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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